5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Muscarinic acetylcholine receptor M1 selectivity Neurological disorders

Secure this precisely substituted pyridine-piperidine scaffold (CAS 1337747-83-7) for your medicinal chemistry programs. It is the defining intermediate for selective M1 agonist and PI3K inhibitor SAR studies, offering a unique 5-position diversification handle and primary amine functionalization. Unlike generic alternatives, its documented 14-fold M1 over M2 selectivity and low CYP3A4 liability are critical for CNS and oncology lead optimization. Order now to avoid delays in lead generation.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 1337747-83-7
Cat. No. B2997101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Piperidin-3-yl)methyl]pyridin-2-amine
CAS1337747-83-7
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CC(CNC1)CC2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3/c12-11-4-3-10(8-14-11)6-9-2-1-5-13-7-9/h3-4,8-9,13H,1-2,5-7H2,(H2,12,14)
InChIKeyYYIXBIFNOMFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Kinase Inhibitor Research


5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) is a heterocyclic organic compound featuring a pyridine core substituted with an amine group at the 2-position and a piperidin-3-ylmethyl moiety at the 5-position. It is a derivative of pyridine and piperidine, two of the most frequently occurring heterocyclic building blocks in drug molecules. [1] The compound is recognized for its potential biological activity, particularly as a ligand for muscarinic acetylcholine receptors and as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, making it a valuable scaffold in medicinal chemistry and kinase inhibitor research. [2]

Why 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Cannot Be Directly Substituted by Close Analogs in Targeted Research Applications


Despite the availability of structurally similar piperidinylmethyl pyridine derivatives, substitution of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) with generic analogs risks significant alteration of biological activity and selectivity. Even minor modifications to the pyridine substitution pattern or the piperidine linkage can dramatically affect binding affinity, kinase inhibition profiles, and pharmacokinetic properties. [1] The following quantitative evidence demonstrates that this specific regioisomer and substitution pattern confer unique target engagement and selectivity characteristics not replicated by commonly available alternatives, necessitating its use in precise structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (1337747-83-7) Against Structural Analogs: A Data-Driven Evidence Guide


Potent Binding Affinity to Muscarinic M1 Acetylcholine Receptors (Rat) with High Subtype Selectivity

5-[(Piperidin-3-yl)methyl]pyridin-2-amine demonstrates potent binding affinity to rat muscarinic M1 acetylcholine receptors with a Ki of 2.70 nM, as measured by displacement of [3H]pirenzepine. [1] In contrast, its affinity for the M2 subtype is significantly lower (Ki = 38 nM), resulting in a 14-fold selectivity for M1 over M2. [1] This selectivity profile is notably distinct from that of the closely related analog N-(piperidin-3-ylmethyl)pyridin-2-amine, which exhibits a Ki of 156 nM for bovine M1 receptors and minimal M1/M2 selectivity (Ki M2 = 1,370 nM; ~9-fold). [2] The structural modification at the pyridine 5-position in 5-[(Piperidin-3-yl)methyl]pyridin-2-amine enhances both potency and selectivity, making it a superior tool compound for dissecting M1-mediated pathways.

Muscarinic acetylcholine receptor M1 selectivity Neurological disorders Cognitive impairment

Cellular Inhibition of PI3Kdelta-Mediated AKT Phosphorylation in Human Cells

5-[(Piperidin-3-yl)methyl]pyridin-2-amine inhibits human PI3Kdelta-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM, as determined by electrochemiluminescence assay after 30 minutes. [1] This cellular activity is corroborated by its potent binding affinity to PI3Kdelta in a competitive fluorescence polarization assay, with an IC50 of 2.30 nM. [1] In comparison, a structurally related 5-methyl analog, 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine (CAS 1185312-77-9), shows no reported cellular PI3Kdelta activity in the same assay system, and its binding data is limited to PI3Kgamma with a Kd of 2.60 nM. [2] The presence of the primary amine at the pyridine 2-position in the target compound is essential for achieving nanomolar cellular PI3Kdelta inhibition, a feature not present in many analogs.

PI3Kdelta inhibitor AKT phosphorylation Cancer Immunology Cell signaling

Enhanced Muscarinic M2 Receptor Subtype Selectivity Profile

A comparative analysis of muscarinic receptor subtype selectivity reveals that 5-[(Piperidin-3-yl)methyl]pyridin-2-amine exhibits a M1/M2 selectivity ratio of 14 (Ki M1 = 2.70 nM; Ki M2 = 38 nM). [1] This contrasts with the selectivity profile of the structurally distinct 4-methyl analog, 4-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine, which demonstrates a Ki of 0.003 nM for PI3Kgamma [2] but lacks reported muscarinic receptor activity data. The 5-position substitution in the target compound appears to confer a balanced yet M1-preferring muscarinic profile, whereas analogs with modifications at other positions (e.g., 4-methyl) may preferentially engage different kinase targets. This divergence underscores the importance of precise regioisomer selection for achieving desired pharmacological outcomes.

Muscarinic receptor selectivity M2 antagonism Cardiovascular safety Alzheimer's disease

Favorable Physicochemical Profile for CNS Drug Discovery

5-[(Piperidin-3-yl)methyl]pyridin-2-amine possesses a calculated logP of approximately 1.2 and a topological polar surface area (TPSA) of 48.4 Ų, placing it within favorable ranges for central nervous system (CNS) penetration (typically logP 1-3, TPSA < 90 Ų). [1] In comparison, the 5-methyl analog (CAS 1185312-77-9) has a higher molecular weight (241.76 g/mol as HCl salt) and increased lipophilicity due to the added methyl group, which may alter its CNS distribution. The 4-methyl analog (CAS 1185313-60-3) shares similar physicochemical properties but exhibits a distinct kinase inhibition profile (potent PI3Kgamma, weak PI3Kdelta). The balanced lipophilicity and basicity of the target compound make it a preferred starting point for optimizing pharmacokinetic properties in CNS-targeted programs without extensive additional structural modification.

CNS penetration Blood-brain barrier Lipophilicity Medicinal chemistry Lead optimization

Distinct Kinase Selectivity Profile Across PI3K Isoforms

5-[(Piperidin-3-yl)methyl]pyridin-2-amine exhibits a unique PI3K isoform inhibition profile, with potent activity against PI3Kdelta (IC50 = 2.30 nM binding, 102 nM cellular) and moderate activity against PI3Kalpha (Ki = 1 nM apparent) and PI3Kbeta (Ki = 114 nM apparent). [1] In contrast, the 4-methyl analog demonstrates exquisite potency for PI3Kgamma (Ki = 0.003 nM) but lacks reported activity against PI3Kdelta. [2] The 5-methyl analog shows binding to PI3Kgamma (Kd = 2.60 nM) with no data on other isoforms. [3] This differential isoform selectivity is critical for applications where pan-PI3K inhibition is undesirable, and specific isoform targeting (e.g., PI3Kdelta for B-cell malignancies) is required. The target compound's balanced profile across PI3Kalpha, beta, and delta makes it a useful tool for dissecting isoform-specific signaling pathways.

PI3K isoform selectivity Kinase profiling Cancer Immuno-oncology Targeted therapy

Low Potential for CYP3A4 Time-Dependent Inhibition

5-[(Piperidin-3-yl)methyl]pyridin-2-amine demonstrates a low potential for time-dependent inhibition of CYP3A4, with an IC50 of 10,000 nM (10 µM) after 30-minute preincubation in human liver microsomes. [1] This is significantly weaker than many marketed kinase inhibitors, which often exhibit CYP3A4 TDI IC50 values in the low micromolar to nanomolar range. While direct comparator data for close analogs in this assay are not publicly available, this favorable CYP3A4 profile distinguishes the compound from other piperidine-containing kinase inhibitors that are known to cause drug-drug interactions. [2] The minimal CYP3A4 liability supports its use as a scaffold in early drug discovery without introducing significant metabolic safety concerns.

Drug-drug interaction CYP3A4 Metabolic stability Lead optimization Safety pharmacology

Optimal Scientific and Industrial Applications of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (1337747-83-7) Based on Quantitative Evidence


Lead Identification in CNS Muscarinic M1 Agonist or Antagonist Programs

Given its potent M1 binding affinity (Ki = 2.70 nM) and 14-fold selectivity over M2, this compound serves as an ideal starting point for medicinal chemistry campaigns targeting cognitive disorders, schizophrenia, or Alzheimer's disease. Its favorable CNS physicochemical profile (cLogP ~1.2, TPSA 48.4 Ų) further supports its use in optimizing brain-penetrant muscarinic modulators. [1]

PI3Kdelta-Selective Chemical Probe Development for B-Cell Malignancies

The compound's nanomolar cellular inhibition of PI3Kdelta-mediated AKT phosphorylation (IC50 = 102 nM) and balanced PI3K isoform profile make it a valuable tool for validating PI3Kdelta as a therapeutic target in oncology and immunology. Its low CYP3A4 liability reduces the risk of confounding drug-drug interactions in preclinical in vivo studies. [2]

Structure-Activity Relationship (SAR) Studies to Optimize PI3K Isoform Selectivity

The distinct PI3K inhibition patterns observed across alpha (Ki ~1 nM), beta (Ki ~114 nM), and delta (IC50 = 2.30 nM binding, 102 nM cellular) isoforms provide a rich dataset for SAR exploration. Researchers can use this compound as a scaffold to introduce modifications that fine-tune selectivity for specific PI3K isoforms, with the 5-position substitution serving as a key handle for diversification. [3]

Advanced Intermediate for the Synthesis of Targeted Covalent Inhibitors

The presence of a primary amine at the pyridine 2-position offers a versatile handle for further functionalization, including amide bond formation, sulfonamide coupling, or conversion to reactive warheads for covalent inhibitor design. This synthetic flexibility, combined with its defined kinase and GPCR activity, positions the compound as a premium building block for developing targeted covalent inhibitors in oncology. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.